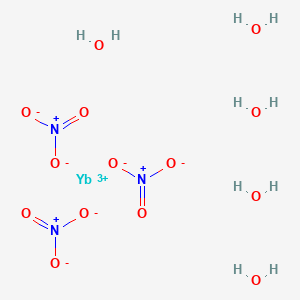
Ytterbium(III) nitrate pentahydrate
Overview
Description
Ytterbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Yb(NO₃)₃·5H₂O. It is a salt of ytterbium and nitric acid, forming colorless, hygroscopic crystals that are highly soluble in water and ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ytterbium(III) nitrate pentahydrate is primarily used as a catalyst in organic synthesis reactions . It promotes electron transfer between molecules, facilitating various chemical reactions .
Mode of Action
The exact mode of action of this compound remains elusive. It is believed to act as a catalyst, promoting electron transfer between molecules in organic synthesis reactions . This electron transfer is crucial for the progression of many chemical reactions.
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it can be used as a precursor to synthesize Er–Mn: Yb 3 Al 5 O 12 (YbAG) nanocrystals by nonaqueous sol–gel method . Yb 3+ –Mn 2+ dimer sensitization significantly enhances the green upconversion emissions . It can also be used to synthesize CaTiO 3:Yb 3+, Er 3+ nanoparticles by coprecipitation method .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could influence its bioavailability.
Result of Action
The use of this compound in the synthesis of various compounds results in products with unique properties. For example, Yb 3+ –Mn 2+ dimer sensitization significantly enhances the green upconversion emissions . These nanoparticles are used in the optical monitoring of mineralization and demineralization of bone scaffolds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms superhydrophobic ceramic coating by using Solution Precursor Plasma Spray . The efficacy and stability of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium(III) nitrate pentahydrate can be synthesized through the reaction of ytterbium hydroxide with nitric acid. The reaction typically occurs in an aqueous medium, resulting in the formation of ytterbium nitrate, which can then be crystallized to obtain the pentahydrate form .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high purity and yield. The compound is often produced as part of the manufacturing of other ytterbium-based materials .
Chemical Reactions Analysis
Types of Reactions: Ytterbium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.
Substitution: The nitrate ions can be replaced by other anions in substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and zinc dust, as well as other metal salts. These reactions often occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include ytterbium oxide, ytterbium fluoride, and various ytterbium-doped materials .
Scientific Research Applications
Ytterbium(III) nitrate pentahydrate has extensive applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions and in the production of ytterbium-doped materials.
Medicine: Ytterbium-doped materials are explored for their potential use in medical imaging and therapy.
Industry: It is employed in the manufacturing of ceramics, glass, and other advanced materials.
Comparison with Similar Compounds
- Terbium(III) nitrate
- Erbium(III) nitrate
- Yttrium(III) nitrate
- Neodymium(III) nitrate
- Dysprosium(III) nitrate
Comparison: Ytterbium(III) nitrate pentahydrate is unique among these compounds due to its specific catalytic properties and its ability to form stable hydrates. While other lanthanide nitrates share similar chemical behaviors, this compound is particularly valued for its applications in advanced material synthesis and its role in promoting specific organic reactions .
Properties
IUPAC Name |
ytterbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.5H2O.Yb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPWXFTXDPBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N3O14Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583445 | |
| Record name | Ytterbium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35725-34-9 | |
| Record name | Ytterbium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)


![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)





